(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H10N2O2S2/c1-11-7-4-3-6(15(2,12)13)5-8(7)14-9(11)10 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.
Scientific Research Applications
Synthesis and Anticancer Activity
The chemical compound has seen application in the synthesis of derivatives with potential anticancer activities. For instance, a study has explored the synthesis of indapamide derivatives, revealing that certain compounds demonstrated significant pro-apoptotic activity against melanoma cell lines. Specifically, a compound exhibited growth inhibition with IC50 values indicating anticancer activity. This compound also showed inhibitory effects on several human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action against cancer cells (Ö. Yılmaz et al., 2015).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, including similar structures to the specified chemical, has identified compounds with significant potential as selective class III agents for cardiac electrophysiological activity. These compounds have shown comparable potency to clinically trialed agents in in vitro assays, hinting at their potential in treating reentrant arrhythmias and acting as class III electrophysiological agents (T. K. Morgan et al., 1990).
Synthesis of Key Intermediates
The compound's structural framework has facilitated the synthesis of key intermediates for drugs such as Tianeptine, indicating its utility in the production of medically relevant compounds. This synthesis process has involved steps like condensation, methylation, and cyclization, yielding significant overall yields and demonstrating the compound's relevance in pharmaceutical manufacturing (Z. Xiu-lan, 2009).
Antimalarial and Antiviral Activity
The compound's derivatives have also been explored for antimalarial and potential COVID-19 applications, highlighting its versatility in drug development. Studies have identified sulfonamide derivatives exhibiting significant in vitro antimalarial activity. These studies also include molecular docking to assess binding affinities, suggesting these derivatives' potential utility against COVID-19 by targeting specific viral proteins (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Properties
IUPAC Name |
2-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19-13-8-7-10(24(2,21)22)9-14(13)23-16(19)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQMWOLXLCFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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